4-Chloro-3-methylphenyl methanesulfonate

Vue d'ensemble

Description

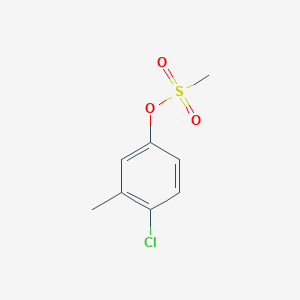

4-Chloro-3-methylphenyl methanesulfonate is an organic compound with the molecular formula C8H9ClO3S and a molecular weight of 220.67 g/mol . It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a methanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylphenyl methanesulfonate can be synthesized through the reaction of 4-chloro-3-methylphenol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-methylphenyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the methanesulfonate group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Products include azides, thiols, and ethers.

Oxidation: Products include sulfonic acids and other oxidized derivatives.

Reduction: Products include methyl-substituted phenols and other reduced forms.

Applications De Recherche Scientifique

Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Chloro-3-methylphenyl methanesulfonate serves as an important intermediate in the synthesis of various APIs. Its structural similarity to other phenolic compounds allows it to be utilized in the preparation of drugs with antimicrobial properties.

Table 1: Examples of APIs Synthesized Using this compound

| API Name | Target Disease | Method of Synthesis |

|---|---|---|

| Antifungal agents | Fungal infections | Reaction with specific amines |

| Antibacterial formulations | Bacterial infections | Coupling with other reactive intermediates |

Formulations in Topical Antiseptics

Due to its antimicrobial properties, this compound is incorporated into formulations for topical antiseptics. Studies have demonstrated its effectiveness against a range of pathogens, making it valuable in wound care products.

Antimicrobial Activity

Research indicates that this compound possesses both antifungal and antibacterial properties. Its ability to disrupt biological membranes contributes to its efficacy as an antimicrobial agent. This activity is particularly relevant in developing disinfectants and preservatives.

Case Study: Efficacy Against Pathogens

A study evaluated the effectiveness of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated significant reduction in microbial counts when applied at concentrations ranging from 0.5% to 2%.

Use as a Disinfectant

The compound's strong antiseptic properties make it suitable for use in disinfectants. It is effective against a variety of microorganisms, which is essential for maintaining hygiene in healthcare settings and food processing industries.

Preservative in Paints and Inks

In addition to its antimicrobial applications, this compound is used as a preservative in paints and inks due to its ability to inhibit mold growth and extend shelf life .

Comparative Analysis with Related Compounds

Table 2: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Chloro-3-methylphenol | Similar phenolic structure | Strong antiseptic properties |

| p-Chlorocresol | Chlorine at para position | Widely used as a disinfectant |

| 4-Bromo-3-methylphenyl methanesulfonate | Bromine instead of chlorine | Different reactivity due to bromine |

This comparison highlights the unique characteristics of this compound while underscoring its varied applications within both industrial and biological contexts.

Mécanisme D'action

The mechanism of action of 4-chloro-3-methylphenyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological studies .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-3-methylphenol: A precursor to 4-chloro-3-methylphenyl methanesulfonate, used in similar applications.

4-Chloro-3,5-dimethylphenol: Another chlorinated phenol derivative with similar reactivity and applications.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the methanesulfonate group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .

Activité Biologique

4-Chloro-3-methylphenyl methanesulfonate (CAS No. 90555-52-5) is a sulfonate ester that has garnered attention in both organic chemistry and biological research due to its potential applications as a synthetic intermediate and its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a chloro group and a methyl group on the aromatic ring, which influences its reactivity and biological interactions. The sulfonate group enhances its solubility in polar solvents, making it suitable for various chemical reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of methanesulfonates can inhibit bacterial growth, potentially through mechanisms involving interference with cell wall synthesis or enzyme inhibition.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 4-Chloro-2-methylphenyl methanesulfonate | S. aureus | 16 µg/mL |

| 3-Methylphenyl methanesulfonate | Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity and Genotoxicity

Cytotoxicity studies have been performed to evaluate the safety profile of this compound. In vitro assays indicate that while some derivatives exhibit cytotoxic effects against cancer cell lines, others demonstrate non-cytotoxic behavior even at higher concentrations.

Table 2: Cytotoxicity Studies

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | HeLa | >100 | Non-cytotoxic |

| 4-Chloro-2-methylphenyl methanesulfonate | MCF-7 | 45 | Moderately cytotoxic |

| Phenylmethanesulfonate | A549 | >50 | Non-cytotoxic |

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with specific enzymes or receptors involved in metabolic pathways. For instance, it may act as an inhibitor of certain enzymes related to bacterial cell wall synthesis or other critical cellular functions.

Case Studies

A notable study investigated the effect of various sulfonate esters on bacterial resistance mechanisms. The findings suggested that compounds like this compound could potentially reverse antibiotic resistance in certain strains of bacteria by inhibiting efflux pumps.

Case Study: Reversal of Antibiotic Resistance

- Objective: To evaluate the ability of this compound to enhance the efficacy of conventional antibiotics.

- Method: Combination assays were conducted with E. coli strains exhibiting antibiotic resistance.

- Results: The combination of this compound with ampicillin resulted in a significant reduction in MIC values, indicating enhanced antibacterial activity.

Propriétés

IUPAC Name |

(4-chloro-3-methylphenyl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-6-5-7(3-4-8(6)9)12-13(2,10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGDKWFNPBAIPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OS(=O)(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.